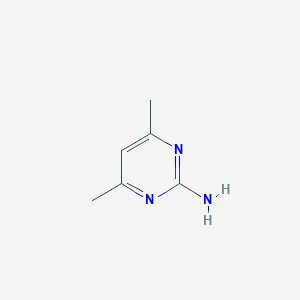

2-Amino-4,6-dimethylpyrimidine

説明

2-Amino-4,6-dimethylpyrimidine (CAS 767-15-7) is a heterocyclic organic compound with the molecular formula C₆H₉N₃ and a molecular weight of 123.16 g/mol. It is synthesized via the reaction of guanidine nitrate with 2,4-pentanedione in aqueous sodium carbonate, yielding a crystalline powder with a melting point of 151–153°C . Structurally, it features a pyrimidine ring substituted with amino (−NH₂) and methyl (−CH₃) groups at the 2-, 4-, and 6-positions, respectively.

This compound exhibits notable antibiotic activity, particularly against tuberculosis, as demonstrated by quantum computational QSAR studies and molecular docking analyses . Its thermodynamic stability (Gibbs free energy) and low toxicity (validated via VCD profiles) make it a candidate for pharmaceutical applications . Additionally, it forms co-crystals with diclofenac (a non-steroidal anti-inflammatory drug) in a 1:1 stoichiometry, stabilized by hydrogen-bonded tetrameric motifs . Its utility extends to materials science, where it serves as a ligand in photoluminescent silver(I) coordination polymers and in nonlinear optical (NLO) crystals like 2APB (this compound benzoic acid) .

特性

IUPAC Name |

4,6-dimethylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-4-3-5(2)9-6(7)8-4/h3H,1-2H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQNBVFPZMCDDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052510 | |

| Record name | 2-Amino-4,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767-15-7 | |

| Record name | 2-Amino-4,6-dimethylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=767-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4,6-dimethylpyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINO-4,6-DIMETHYLPYRIMIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyrimidinamine, 4,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-4,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dimethylpyrimidin-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4,6-DIMETHYLPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S48MI253M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Reaction Mechanism and Optimization

The sonochemical method employs ultrasonic irradiation to accelerate the cyclocondensation of guanidine hydrochloride and acetylacetone in aqueous sodium carbonate (Na₂CO₃) at 60°C. Ultrasonic waves (20–40 kHz) induce cavitation, generating localized high temperatures and pressures that reduce reaction time from hours to 30 minutes. The mechanism proceeds via nucleophilic attack of the guanidine amino group on the β-diketone’s carbonyl carbons, followed by dehydration to form the pyrimidine ring.

Table 1: Optimal Reaction Conditions for Sonochemical Synthesis

| Parameter | Value |

|---|---|

| Reactants | Guanidine HCl, Acetylacetone |

| Molar Ratio | 1:1 (Guanidine HCl : Acetylacetone) |

| Base | Na₂CO₃ (1 equiv) |

| Solvent | Water (15 mL) |

| Temperature | 60°C |

| Ultrasonic Frequency | 20–40 kHz |

| Reaction Time | 30 minutes |

| Yield | 75% |

Workup and Purification

Post-reaction, the crude product is filtered, washed with water, and recrystallized to yield white crystalline solids. The protocol avoids toxic organic solvents, aligning with green chemistry principles.

Spectroscopic Characterization and Validation

Fourier-Transform Infrared (FT-IR) Analysis

The FT-IR spectrum (KBr) exhibits key absorptions:

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H-NMR (400 MHz, CDCl₃) spectrum confirms the structure:

Mass Spectrometry (MS)

The molecular ion peak at m/z 123.1 corresponds to the molecular weight of C₆H₉N₃ (123.16 g/mol).

Comparative Analysis of Alternative Methods

Conventional Thermal Synthesis

Traditional methods use reflux conditions in ethanol or methanol, requiring 4–6 hours and yielding 60–65%. Prolonged heating often leads to side reactions, such as over-alkylation or decomposition.

Solvent-Free Approaches

Solid-state mechanochemical grinding of reactants with K₂CO₃ achieves 70% yield in 1 hour but faces scalability challenges due to equipment limitations.

Industrial-Scale Considerations

Catalyst Screening

While the sonochemical method omits catalysts, preliminary studies indicate that Lewis acids (e.g., ZnCl₂) may enhance cyclization rates. However, base-mediated conditions remain preferred to avoid metal contamination.

Waste Management

The aqueous reaction medium minimizes hazardous waste, with Na₂CO₃ and unreacted guanidine hydrochloride being water-soluble and easily neutralized.

化学反応の分析

Types of Reactions: 2-Amino-4,6-dimethylpyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Acidic conditions and halogenated reagents are typically employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted pyrimidines .

科学的研究の応用

Pharmaceutical Applications

2-Amino-4,6-dimethylpyrimidine is primarily noted for its role as an intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in reactions that yield biologically active molecules.

1. Antiviral Agents:

- This compound has been investigated for its potential in synthesizing antiviral agents. Research indicates that derivatives of this compound exhibit activity against viral infections by inhibiting viral replication pathways .

2. Anticancer Research:

- Studies have shown that certain derivatives can induce apoptosis in cancer cells. For instance, modifications of this compound have been linked to enhanced cytotoxicity against various cancer cell lines .

3. Enzyme Inhibitors:

- The compound serves as a scaffold for designing inhibitors of enzymes involved in nucleotide metabolism, which is crucial for developing treatments for diseases like cancer and viral infections .

Materials Science Applications

This compound has also found applications in materials science, particularly in the development of non-linear optical (NLO) materials.

1. NLO Materials:

- Recent research has focused on growing single crystals of this compound benzoic acid (2APB). These crystals exhibit promising optical properties suitable for applications in photonics and optoelectronics .

| Property | Value |

|---|---|

| Crystal Growth Method | Slow Evaporation |

| Optical Transparency | High |

| Non-linearity | Significant |

Agricultural Chemistry Applications

In the realm of agriculture, this compound is being explored for its potential as a pesticide.

1. Pesticide Development:

- The compound has been evaluated for its efficacy against various pests. It acts as a metabolic inhibitor that can disrupt the growth and reproduction of target organisms .

2. Environmental Impact Studies:

- Research has been conducted to assess the environmental fate and toxicity of this compound when used as a pesticide. It is classified as moderately mobile in soil and has specific degradation rates that are crucial for assessing its ecological impact .

Case Studies

Case Study 1: Antiviral Activity

A study published in Biomedical Chromatography examined the antiviral properties of derivatives synthesized from this compound. The results indicated significant inhibition of viral replication at low concentrations, suggesting potential therapeutic applications in treating viral infections .

Case Study 2: NLO Material Development

Research conducted on the crystallization of this compound benzoic acid highlighted its use in creating NLO materials with high efficiency for laser applications. The study demonstrated that these materials could significantly enhance signal processing capabilities in optical devices .

作用機序

The mechanism by which 2-Amino-4,6-dimethylpyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can bind to the adenosine receptor, modulating its activity and leading to various biological effects . The compound’s ability to form hydrogen bonds also plays a crucial role in its interactions with other molecules, influencing its biological activity .

類似化合物との比較

Comparison with Similar Compounds

2-Amino-4,6-Dimethoxypyrimidine

- Molecular Formula : C₆H₉N₃O₂; Molecular Weight : 155.15 g/mol .

- Key Differences: Substituents: Methoxy (−OCH₃) groups at positions 4 and 6 vs. methyl (−CH₃) in the dimethyl analog. Physical Properties: Higher melting point (~371 K, ΔfusH = 29.85 kJ/mol) due to increased polarity from methoxy groups . Synthesis: Commercially available (Sigma Aldrich), unlike the dimethyl variant, which requires synthesis from guanidine nitrate and 2,4-pentanedione .

Pyrimethamine and Trimethoprim

- Structural Features: Pyrimethamine: 2,4-Diamino-5-(p-chlorophenyl)-6-ethylpyrimidine. Trimethoprim: 2,4-Diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine.

- Key Differences: Biological Activity: Pyrimethamine and trimethoprim are antifolate drugs targeting malaria and bacterial infections, respectively. In contrast, 2-amino-4,6-dimethylpyrimidine shows antibiotic activity against tuberculosis . Hydrogen-Bonding Motifs: Pyrimethamine forms R₂²(8) motifs with sulfonate/carboxylate groups, similar to 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate. However, the dimethyl compound’s smaller substituents allow more versatile co-crystal formation .

Co-Crystal and Coordination Chemistry

- This compound: Forms co-crystals with diclofenac via N–H⋯O hydrogen bonds (O(12)⋯N(32) and O(11)⋯N(31)) . Acts as a bidentate ligand in photoluminescent silver(I) complexes (emission at 418 nm) .

- 2-Amino-4,6-Dimethoxypyrimidine: No evidence of co-crystal formation in the provided data; methoxy groups may sterically hinder intermolecular interactions .

Data Tables

Table 1: Structural and Physical Properties

Table 2: Hydrogen-Bonding and Coordination Features

生物活性

2-Amino-4,6-dimethylpyrimidine (ADMP) is a pyrimidine derivative that exhibits notable biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₆H₉N₃

- Molecular Weight : 123.16 g/mol

- CAS Number : 767-15-7

- IUPAC Name : 4,6-dimethylpyrimidin-2-amine

Biological Significance

ADMP is structurally related to several biologically active compounds, particularly those involved in nucleic acid synthesis and metabolism. Its derivatives have been studied for their potential as antifolate agents and other therapeutic applications.

- Antifolate Activity : Some aminopyrimidine derivatives inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. This inhibition can lead to antiproliferative effects in cancer cells.

- Nucleotide Synthesis : As a pyrimidine analog, ADMP may interfere with nucleotide metabolism, impacting cell division and growth.

Case Studies

- Antiproliferative Effects :

- Synergistic Effects with Other Compounds :

- Environmental Impact :

Data Table: Biological Activities of this compound

Q & A

Q. What are the common synthetic routes for 2-amino-4,6-dimethylpyrimidine, and how can reaction parameters be optimized?

The compound is typically synthesized via nucleophilic addition-elimination reactions. For example, using diethyl malonate and guanidine nitrate in sodium ethoxide, followed by chlorination and alkoxylation steps . Optimization studies highlight the impact of reaction time, pH, and catalyst selection. A yield-maximizing protocol involves adjusting pH to 8–9 and using sodium ethoxide as a catalyst, which reduces side reactions and improves energy efficiency . Alternative methods include condensation reactions with benzenesulfonyl chloride or acetic anhydride derivatives, as described in sulfonamide synthesis .

Q. What are the key physical and chemical properties of this compound relevant to laboratory handling?

The compound is an off-white crystalline powder with a melting point of 150–154°C, molecular formula C₆H₉N₃ (123.16 g/mol), and density of 1.112 g/cm³ . It is hygroscopic and thermally stable up to 140°C, as confirmed by thermogravimetric analysis (TGA) . Purity levels ≥99.0% are achievable via recrystallization, though commercial samples may vary (e.g., 95% purity) .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

- Single-crystal X-ray diffraction (SXRD): Resolves bond lengths (e.g., C–N: ~1.34 Å) and confirms planar pyrimidine rings with deviations <0.008 Å .

- FTIR: Identifies N–H stretching (3300–3400 cm⁻¹) and aromatic C=C vibrations (1600–1500 cm⁻¹) .

- UV-Vis-NIR: Reveals a lower cut-off wavelength of 325 nm, indicating potential for optical applications .

- Powder XRD: Matches miller indices (hkl) to reference data for phase identification .

Advanced Research Questions

Q. How does this compound contribute to non-linear optical (NLO) material development?

Single crystals grown via slow evaporation (water solvent) exhibit third-order NLO susceptibility (χ³ ≈ 10⁻⁶ esu) measured via Z-scan techniques. The crystal’s laser damage threshold (LDT) of 1.2 GW/cm² (532 nm Nd:YAG laser) and wide optical transparency (325–1100 nm) make it suitable for photonic devices . Thermal stability up to 140°C and low etch pit density (<10³ cm⁻²) further enhance its utility in high-power laser systems .

Q. What role does hydrogen bonding play in the supramolecular assembly of this compound?

The molecule forms N–H···Cl (2.23–2.50 Å) and N–H···O hydrogen bonds in co-crystals, creating 3D networks. π-π stacking (3.47 Å) between pyrimidine rings and C–H···π interactions stabilize crystal packing, as observed in 2-amino-4,6-dimethylpyrimidinium chloride structures . Graph-set analysis (Etter’s rules) classifies these motifs as R₂²(8) and R₄⁴(12) patterns, critical for designing functional materials .

Q. Can this compound act as a ligand in metal complexes for biomedical applications?

Yes. Its pyrimidine ring and amino group coordinate with transition metals (e.g., Ru, Zn) to form complexes with antibacterial activity. For example, Zn(II) complexes show efficacy against digestive system pathogens, with MIC values <50 µg/mL . Structural flexibility allows tuning of redox properties and binding affinity via substituent modification .

Q. How do impurities or isomerism affect experimental outcomes in synthesis?

Contaminants like unreacted guanidine nitrate or chlorinated byproducts (e.g., 4,6-dichloro derivatives) can skew purity assays. High-resolution HPLC (≥98% purity) and ¹H-NMR integration (e.g., methyl proton signals at δ 2.3–2.5 ppm) are essential for quality control . Isomeric separation requires chiral columns or recrystallization in polar solvents (e.g., methanol/water) .

Q. What computational tools aid in predicting the compound’s reactivity or crystal packing?

- Mercury CSD: Analyzes intermolecular interactions and packing similarity using Cambridge Structural Database (CSD) data .

- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and electrostatic potential maps to predict nucleophilic/electrophilic sites .

- ConQuest and Mogul: Validate bond-length distributions against crystallographic databases .

Methodological Considerations

- Thermal Analysis: Use TGA/DTA to assess decomposition thresholds (onset ~140°C) and phase transitions .

- Crystallization: Optimize solvent polarity (water/methanol mixtures) and evaporation rates to minimize defects .

- Antibacterial Assays: Employ broth microdilution (CLSI guidelines) and disk diffusion to evaluate metal-complex efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。